![molecular formula C10H6ClNO3 B1461216 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid CAS No. 1048922-51-5](/img/structure/B1461216.png)
3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or significance of the compound in various applications .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, and IR spectroscopy to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and pKa .Scientific Research Applications
Tautomerism and Basicity Studies
Research by Boulton and Katritzky (1961) on heteroaromatic compounds with five-membered rings, such as 5-hydroxyisoxazoles, which are structurally related to 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid, revealed insights into their tautomerism and basicity. The study found that these compounds exist in various tautomeric forms, influenced by the solvent's polarity, and displayed comparable basicity to carboxylic acids (Boulton & Katritzky, 1961).
Synthesis and Reactivity
Micetich and Chin (1970) explored the synthesis and lithiation of 3,5-disubstituted isoxazoles, which are relevant to the synthesis pathways of this compound. This study provides insights into the formation of 4-lithio derivatives, a crucial step in synthesizing such compounds (Micetich & Chin, 1970).
Herbicidal Activity
Research by Hamper et al. (1995) on 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, closely related to this compound, demonstrated significant preemergent and postemergent herbicidal activity. This suggests potential agricultural applications for similar compounds (Hamper et al., 1995).
Synthesis of Hydroxybenzaldehyde Derivatives
A study by Potkin et al. (2012) on the synthesis of 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids, which are structurally similar to this compound, revealed methods for obtaining esters and Schiff bases from these compounds. This work contributes to the understanding of the chemical properties and potential applications of such isoxazoles (Potkin et al., 2012).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid may also interact with various cellular targets.
Mode of Action
It is plausible that the compound interacts with its targets in a manner similar to other aromatic compounds, which often undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
In silico pharmacokinetics analysis of similar compounds has predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to have antioxidant and immunomodulatory properties that improve depression-like behavior and cognitive impairment in mice .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYNJVCSVZKIHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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